Ethyl 4,6-difluoronicotinate

Description

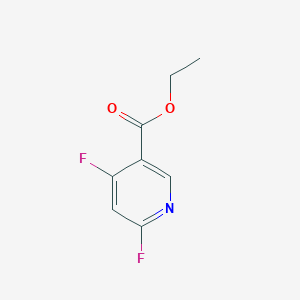

Ethyl 4,6-difluoronicotinate is a fluorinated derivative of nicotinic acid ester, structurally characterized by fluorine atoms at the 4- and 6-positions of the pyridine ring and an ethyl ester group at the 3-position. Fluorine’s high electronegativity and small atomic radius typically enhance metabolic stability, bioavailability, and electron-withdrawing effects in pharmaceutical intermediates .

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

ethyl 4,6-difluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |

InChI Key |

MZEXROXOTHLMPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-difluoronicotinate typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-difluoronicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,6-difluoronicotinate has significant applications in the development of pharmaceuticals targeting nicotinic receptors. Its structural similarity to other nicotinic acid derivatives suggests potential interactions that could modulate neurotransmitter activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Anti-inflammatory

- Analgesic

- Antimicrobial

The fluorinated structure may enhance lipophilicity and membrane permeability, potentially leading to improved bioavailability in therapeutic applications. For example, studies have shown that this compound can interact with various enzymes and receptors, indicating its potential as a therapeutic agent in neurological disorders and other conditions influenced by nicotinic receptors .

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its unique properties allow for enhanced effectiveness against pests while minimizing environmental impact. The compound's ability to penetrate biological membranes makes it a suitable candidate for developing agrochemicals that require systemic activity within plants .

Biological Studies

This compound is utilized in biological research to study enzyme interactions and metabolic pathways involving nicotinic acid derivatives. Its role as a probe in these studies helps elucidate the mechanisms by which nicotinic receptors influence cellular processes.

Case Study: Interaction with Nicotinic Acetylcholine Receptors

A significant area of research involves examining how this compound interacts with nicotinic acetylcholine receptors (nAChRs). Studies suggest that its binding affinity could lead to modulation of neurotransmitter release and synaptic plasticity, which are critical in understanding neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 4,6-difluoronicotinate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4,6-difluoronicotinate (inferred properties) with structurally related compounds, focusing on molecular characteristics, physical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

*Inferred properties based on structural analogs.

Key Comparisons

Substituent Effects on Molecular Weight and Reactivity Fluorine vs. Chlorine/Bromine: Fluorine’s lower atomic weight reduces molecular mass compared to dichloro (220.05 g/mol) and dibromo (307.96 g/mol) analogs. Hydroxyl Groups: Ethyl 4,6-dihydroxynicotinate (183.16 g/mol) exhibits higher polarity due to -OH groups, likely reducing lipophilicity (XLogP3 ~1.5 estimated) compared to halogenated derivatives .

Physical State and Stability

- Ethyl 4,6-dichloronicotinate is a white solid (mp 32–34°C), whereas brominated analogs (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) are expected to have higher melting points due to increased molecular mass and halogen size .

- Fluorinated derivatives like this compound may exhibit lower melting points than dichloro analogs but higher thermal stability due to strong C-F bonds .

Applications in Pharmaceuticals and Agrochemicals Dichloro Derivative: Widely used in synthesizing novobiocin analogs and Hsp90 inhibitors, demonstrating antitumor activity in breast cancer cell lines . Brominated Analogs: Bromine’s leaving-group ability makes these compounds valuable in cross-coupling reactions for agrochemicals . Fluorinated Analog (Inferred): Likely used in drug development for improved metabolic resistance, analogous to fluorinated pyridine derivatives in FDA-approved drugs .

Safety and Handling Ethyl 4,6-dihydroxynicotinate is flagged as harmful via inhalation, skin contact, or ingestion, highlighting the role of substituents in toxicity .

Research Findings and Trends

- Synthetic Utility : Dichloro and dibromo derivatives are preferred for introducing halogens in catalytic reactions, while fluorinated variants are gaining traction in medicinal chemistry for their pharmacokinetic advantages .

- Market Trends : Thermo Scientific Chemicals lists Ethyl 4,6-dichloronicotinate at $126.55–$436.45, reflecting demand in high-value pharmaceutical intermediates .

Biological Activity

Ethyl 4,6-difluoronicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a fluorinated derivative of nicotinic acid. Its structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 188.15 g/mol

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in immune response modulation. Studies indicate that it can significantly reduce IL-6 levels in murine models, suggesting potential applications in treating autoimmune diseases like systemic lupus erythematosus (SLE) .

- Cell Signaling Modulation : The compound interacts with various cellular pathways, influencing gene expression and cell metabolism. It has demonstrated anti-inflammatory properties by modulating the NF-kB signaling pathway .

- Antimicrobial Activity : this compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated its effectiveness comparable to standard antibiotics like norfloxacin .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research suggests that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

In animal models, this compound has demonstrated significant anti-inflammatory effects, reducing symptoms associated with conditions like arthritis and psoriasis. Its ability to inhibit inflammatory cytokines positions it as a candidate for further development in treating chronic inflammatory diseases .

Antimicrobial Effects

The compound has been screened for antimicrobial activity against various pathogens. Its efficacy was evaluated using agar diffusion methods, showing notable inhibition zones against tested bacterial strains .

Data Table: Summary of Biological Activities

Case Studies

- Study on IRAK4 Inhibition : A study reported the synthesis of this compound derivatives that showed potent inhibition of IRAK4 in vitro. The most effective compounds demonstrated over 90% inhibition of IL-6 production in murine models at doses as low as 10 mg/kg .

- Antimicrobial Screening : A series of derivatives based on this compound were tested against multiple bacterial strains. Results indicated that modifications to the structure could enhance antimicrobial activity significantly, with some derivatives exhibiting superior performance compared to traditional antibiotics .

Q & A

Basic Research Question: What are the optimal synthetic routes for Ethyl 4,6-difluoronicotinate, and how can purity be validated?

Methodological Answer:

this compound can be synthesized via nucleophilic aromatic substitution (SNAr) using nicotinic acid derivatives as precursors. Fluorination at the 4- and 6-positions requires anhydrous conditions with agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of unreacted precursors via <sup>19</sup>F NMR .

- Purity Criteria: Melting point analysis (compare with literature), mass spectrometry (ESI-MS for molecular ion peak), and elemental analysis (C, H, N within ±0.4% of theoretical values).

Advanced Research Question: How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Fluorine’s electronegativity deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. To enhance reactivity:

- Catalytic Systems: Use Pd(PPh3)4 with ligand additives (e.g., SPhos) to stabilize intermediates.

- Steric Mitigation: Introduce directing groups (e.g., boronic esters) at the 3-position to pre-organize the substrate.

- Kinetic Analysis: Monitor reaction progress via <sup>19</sup>F NMR to quantify intermediates and optimize reaction time/temperature. Compare turnover frequencies (TOF) with non-fluorinated analogs to isolate electronic effects .

Basic Research Question: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- <sup>1</sup>H NMR: Identify ester protons (δ 1.3–1.5 ppm for CH3, δ 4.3–4.5 ppm for CH2). Pyridine protons (H-3, H-5) appear deshielded (δ 8.5–9.0 ppm).

- <sup>19</sup>F NMR: Two distinct singlets for 4-F and 6-F (δ -110 to -120 ppm).

- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1720 cm<sup>-1</sup>) and C-F bonds (1100–1200 cm<sup>-1</sup>).

- X-ray Crystallography: Resolve crystal packing and fluorine’s impact on molecular conformation (e.g., chair-like distortions in pyridine rings) .

Advanced Research Question: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Fluorine’s role in H-bonding and hydrophobic interactions can be assessed via binding energy calculations (ΔG).

- QSAR Models: Corrogate substituent effects (e.g., logP, polar surface area) with antifungal/antitumor activity. Validate models using leave-one-out cross-validation (R<sup>2</sup> > 0.8) .

- MD Simulations: Simulate ligand-protein stability over 100 ns (AMBER force field) to evaluate fluorine’s impact on binding kinetics.

Basic Research Question: What are the standard protocols for stability testing of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Prepare buffers (pH 2–12), incubate compound at 37°C for 24h. Analyze degradation via HPLC. Fluorine substituents enhance stability in acidic conditions but may hydrolyze ester groups in basic media.

- Thermal Stability: TGA/DSC analysis (10°C/min ramp) to identify decomposition temperatures. Store at -20°C under inert atmosphere to prevent ester hydrolysis .

Advanced Research Question: How to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC50 values against Candida albicans). Use Cohen’s d to quantify effect sizes and identify outliers.

- Experimental Replication: Standardize assays (e.g., CLSI M27 protocol for antifungal testing) to control variables like inoculum size and incubation time.

- Confounding Factors: Test for impurities (e.g., residual palladium in cross-coupled products) via ICP-MS, which may artificially inflate bioactivity .

Basic Research Question: How to design a SAR study for this compound analogs targeting bacterial efflux pumps?

Methodological Answer:

- Structural Modifications: Synthesize derivatives with variable ester groups (e.g., methyl, isopropyl) and fluorination patterns (mono-/di-/tri-fluoro).

- Biological Assays: Use ethidium bromide accumulation assays (E. coli strain AG100) to quantify efflux inhibition. Correlate logD values (measured via shake-flask method) with activity.

- Data Presentation: Tabulate IC50, MIC, and logD values. Use heatmaps to visualize structure-activity trends .

Advanced Research Question: What mechanistic insights can be gained from studying the base-catalyzed ring-opening reactions of this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using <sup>1</sup>H/<sup>2</sup>H-labeled substrates to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).

- DFT Calculations: Optimize transition states (B3LYP/6-31G*) to map energy barriers. Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic addition.

- In Situ Monitoring: Use Raman spectroscopy to detect intermediates (e.g., tetrahedral adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.